molecular formula C17H19N3OS2 B6475636 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2640897-69-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B6475636
CAS No.: 2640897-69-2
M. Wt: 345.5 g/mol
InChI Key: ICOSWNXLQGTIQF-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a bithiophene core, which is a significant structural motif in organic electronics and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of high-pressure reactors for cycloaddition reactions and homogeneous catalysis for coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets through its bithiophene and pyrazole moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties, influenced by the bithiophene core, play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a bithiophene core with a pyrazole and carboxamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in materials science and medicinal chemistry .

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-11-16(12(2)20(3)19-11)17(21)18-9-8-13-6-7-15(23-13)14-5-4-10-22-14/h4-7,10H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSWNXLQGTIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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